![molecular formula C11H11NO2S B040597 2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid CAS No. 125305-80-8](/img/structure/B40597.png)

2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

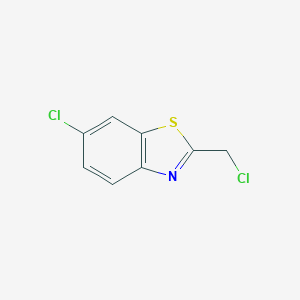

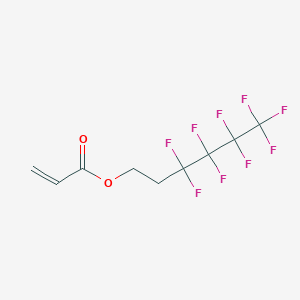

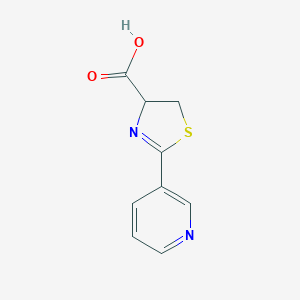

2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMIPP and is a member of the thiazole family. The synthesis of BMIPP is a complex process that requires the use of specialized equipment and techniques.

Scientific Research Applications

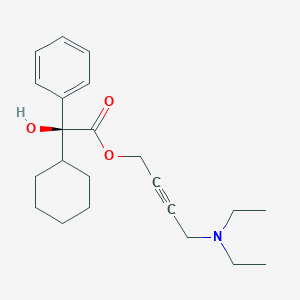

BMIPP has been extensively studied for its potential applications in various fields, including medical imaging, drug development, and disease diagnosis. One of the most significant applications of BMIPP is in the field of medical imaging, where it is used as a radiotracer for the detection of heart disease. BMIPP is taken up by the myocardium and can be detected using single-photon emission computed tomography (SPECT) imaging. This allows for the early detection of heart disease, which can help in the timely treatment of patients.

Mechanism of Action

BMIPP works by binding to the fatty acid-binding protein (FABP), which is present in high concentrations in the myocardium. FABP is responsible for the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. BMIPP competes with fatty acids for binding to FABP and is taken up by the myocardium at a higher rate than fatty acids. This results in the accumulation of BMIPP in the myocardium, which can be detected using SPECT imaging.

Biochemical and Physiological Effects:

BMIPP has been shown to have several biochemical and physiological effects. One of the most significant effects is its ability to selectively bind to the myocardium and accumulate in high concentrations. This allows for the early detection of heart disease, which can help in the timely treatment of patients. BMIPP has also been shown to have a low toxicity profile, which makes it a safe compound for use in medical imaging and drug development.

Advantages and Limitations for Lab Experiments

BMIPP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a low toxicity profile, which makes it safe for use in cell culture and animal studies. However, BMIPP has some limitations for use in lab experiments. It is a relatively expensive compound, which can limit its use in large-scale studies. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the use of BMIPP in scientific research. One of the most significant directions is the development of new imaging techniques that can detect BMIPP at lower concentrations. This would allow for the early detection of heart disease in patients with milder symptoms. Another direction is the use of BMIPP in drug development. BMIPP has been shown to have potential applications in the treatment of heart disease, and further studies are needed to explore its therapeutic potential. Finally, BMIPP can be used as a tool to study the metabolic processes in the myocardium, which can help in the development of new therapies for heart disease.

Synthesis Methods

The synthesis of BMIPP involves the use of several steps, including the formation of the thiazole ring and the introduction of the benzo group. The most common method for synthesizing BMIPP is the reaction of 2-mercapto benzoic acid with α-bromo isobutyric acid in the presence of a base. This reaction results in the formation of the thiazole ring and the introduction of the methyl group. The final step involves the introduction of the benzo group through the reaction of 2-chlorobenzoyl chloride with the intermediate product.

properties

CAS RN |

125305-80-8 |

|---|---|

Molecular Formula |

C11H11NO2S |

Molecular Weight |

221.28 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H11NO2S/c1-11(2,10(13)14)9-12-7-5-3-4-6-8(7)15-9/h3-6H,1-2H3,(H,13,14) |

InChI Key |

AXSJBPYNYHXRCS-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=NC2=CC=CC=C2S1)C(=O)O |

Canonical SMILES |

CC(C)(C1=NC2=CC=CC=C2S1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.